molecular formula C9H13NO B12889778 1-(5-Methylfuran-3-yl)pyrrolidine

1-(5-Methylfuran-3-yl)pyrrolidine

Cat. No.: B12889778
M. Wt: 151.21 g/mol
InChI Key: GEJJRNKPOSJCFD-UHFFFAOYSA-N
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Description

H15NO. Its molecular weight is approximately 165.23 g/mol . This compound features a pyrrolidine ring fused with a furan moiety, resulting in an intriguing structure.

Preparation Methods

Synthesis Routes

Several synthetic methods exist for preparing 1-(5-Methylfuran-3-yl)pyrrolidine. Here are a couple of common approaches:

  • Cyclization Reaction:

    • One method involves cyclizing a suitable precursor containing both the furan and pyrrolidine moieties. For example, a furan aldehyde or ketone can react with a primary amine (e.g., methylamine) under acidic conditions to form the desired pyrrolidine-furan ring system.
    • The reaction typically occurs at elevated temperatures and may require a catalyst.
  • Ring-Closing Metathesis (RCM):

    • RCM is a powerful method for constructing cyclic compounds. In this case, a diene containing the furan and pyrrolidine functionalities undergoes metathesis to form the target compound.
    • Grubbs-type catalysts are commonly employed for RCM reactions.

Industrial Production

While industrial-scale production methods may vary, the above synthetic routes serve as starting points for large-scale synthesis.

Chemical Reactions Analysis

1-(5-Methylfuran-3-yl)pyrrolidine participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of functionalized derivatives.

    Reduction: Reduction of the furan ring or the pyrrolidine ring can yield different products.

    Substitution: Nucleophilic substitution reactions may occur at the furan or pyrrolidine positions.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids play crucial roles in these transformations.

Scientific Research Applications

1-(5-Methylfuran-3-yl)pyrrolidine finds applications in:

    Organic Synthesis: As a versatile building block, it contributes to the synthesis of more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

    Flavor and Fragrance Industry: The furan ring imparts unique aromatic properties.

Mechanism of Action

The exact mechanism by which 1-(5-Methylfuran-3-yl)pyrrolidine exerts its effects depends on its specific application. It may interact with molecular targets, modulate pathways, or exhibit biological activity.

Comparison with Similar Compounds

While 1-(5-Methylfuran-3-yl)pyrrolidine is distinctive due to its furan-pyrrolidine fusion, similar compounds include:

  • Pyrrolidine derivatives with other heterocyclic rings.
  • Furan-containing compounds with different substituents.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(5-methylfuran-3-yl)pyrrolidine

InChI

InChI=1S/C9H13NO/c1-8-6-9(7-11-8)10-4-2-3-5-10/h6-7H,2-5H2,1H3

InChI Key

GEJJRNKPOSJCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)N2CCCC2

Origin of Product

United States

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